molecular formula C48H26N4O8Zn2 B12296950 Zinc(II) 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate

Zinc(II) 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate

Cat. No.: B12296950
M. Wt: 917.5 g/mol
InChI Key: SEKBPMBXYZCVSM-UHFFFAOYSA-J
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Description

Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate: is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is known for its unique structure, which includes a zinc ion coordinated to a porphyrin ring with four benzoate groups attached. The presence of zinc enhances the compound’s stability and reactivity, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate typically involves the reaction of a porphyrin precursor with a zinc salt. One common method includes the use of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) and zinc chloride (ZnCl₂) in a solvent such as dimethylformamide (DMF). The mixture is stirred at elevated temperatures (e.g., 100°C) for several hours to facilitate the coordination of zinc to the porphyrin ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as a photosensitizer to generate reactive oxygen species.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or hydrogen peroxide, often under light irradiation.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield various functionalized porphyrin derivatives .

Scientific Research Applications

Chemistry: In chemistry, Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions. Its ability to generate reactive oxygen species under light irradiation makes it valuable for studying oxidation processes .

Biology and Medicine: The compound’s interaction with biological molecules, such as DNA and proteins, is of significant interest. It has been studied for its potential in cancer therapy, particularly in targeting and stabilizing G-quadruplex structures in DNA, which are associated with cancer cell proliferation .

Industry: In industrial applications, the compound is used in the development of organic solar cells and sensors. Its unique electronic properties make it suitable for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate involves its ability to coordinate with various molecular targets. The zinc ion in the compound can interact with nitrogen-containing ligands, such as those found in DNA and proteins. This interaction can stabilize specific molecular structures, such as G-quadruplexes in DNA, thereby inhibiting processes like telomerase activity in cancer cells .

Additionally, the compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism. This property is exploited in photodynamic therapy, where the compound is used to selectively destroy cancer cells through oxidative damage .

Comparison with Similar Compounds

Uniqueness: Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate is unique due to its specific combination of zinc coordination and benzoate groups. This structure imparts distinct electronic and photophysical properties, making it particularly effective as a photosensitizer and catalyst. Its ability to interact with biological molecules and generate reactive oxygen species under light irradiation further distinguishes it from similar compounds .

Properties

Molecular Formula

C48H26N4O8Zn2

Molecular Weight

917.5 g/mol

IUPAC Name

dizinc;4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.2Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);;/q;2*+2/p-4

InChI Key

SEKBPMBXYZCVSM-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[Zn+2].[Zn+2]

Origin of Product

United States

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